Alquilossilanas
Alkylarylsilanes are a class of chemical compounds that feature an aryl group bonded to silicon, which is further substituted with one or more alkyl groups. These silanes exhibit excellent stability and reactivity, making them versatile materials in various applications across industries such as coatings, adhesives, and sealants. Due to their unique properties, they can enhance the performance of organic-inorganic interfaces, improving adhesion, water resistance, and chemical stability.
Alkylarylsilanes are commonly used in surface treatment processes where they provide a protective layer on surfaces, enhancing durability and wear resistance. They also play a crucial role in the preparation of organosilane coatings, which can be applied to various substrates like metals, plastics, and ceramics to achieve superior bonding and protection properties.
In addition, these compounds are employed as coupling agents in composite materials, where they help improve the interaction between organic and inorganic components, leading to enhanced mechanical strength and overall material performance. Their diverse applications underscore their importance in modern chemical manufacturing processes.

Estrutura | Nome químico | CAS | MF |
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Silane,(3-chloropropyl)methyldiphenyl- (7CI,9CI) | 2632-97-5 | C16H19ClSi |
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Methylenebisdimethyl(2-pyridyl)silane | 243468-48-6 | C15H22N2Si2 |
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Benzene,1-(dimethylsilyl)-4-(trifluorosilyl)- | 33546-31-5 | C8H11F3Si2 |
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1H-1-Silaindene, 1,1-dimethyl- | 58310-24-0 | C10H12Si |
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Propanoic acid, 3-(dimethylphenylsilyl)-, methyl ester | 59344-04-6 | C12H18O2Si |
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Silane, dichloro(chloromethyl)phenyl- | 5489-23-6 | C7H7Cl3Si |
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Silane, (1,1-dimethylethyl)difluorophenyl- | 63811-50-7 | C10H14F2Si |
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1H-Pyrrole, 2,4-dimethyl-1-(trimethylsilyl)- | 62737-85-3 | C9H17NSi |
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2-(tert-Butyldiphenylsilyl)oxyacetic Acid | 76271-74-4 | C18H22O3Si |
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Benzene,1-ethynyl-2-(trimethylsilyl)- | 78905-09-6 | C11H14Si |
Literatura Relacionada
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1. Book reviews
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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